molecular formula C16H20N2O5S3 B5788560 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine

1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine

Cat. No. B5788560
M. Wt: 416.5 g/mol
InChI Key: VOUZFEKXFAUNOB-UHFFFAOYSA-N
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Description

1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine, commonly known as ETP-469, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. ETP-469 belongs to the class of piperazine derivatives and has been found to exhibit potent anti-inflammatory and analgesic effects.

Mechanism of Action

The exact mechanism of action of ETP-469 is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a role in regulating inflammation and pain. By inhibiting PDE4, ETP-469 increases the levels of cAMP, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
ETP-469 has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). ETP-469 has also been found to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. Additionally, ETP-469 has been found to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of ETP-469 is its potent anti-inflammatory and analgesic effects. It has been found to be effective in reducing inflammation and pain in a number of animal models. Additionally, ETP-469 has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
However, there are also some limitations to using ETP-469 in lab experiments. One limitation is that the exact mechanism of action of ETP-469 is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, ETP-469 is a relatively new compound, and more research is needed to fully understand its potential therapeutic properties.

Future Directions

There are a number of future directions for research on ETP-469. One direction is to further investigate its anti-inflammatory and analgesic effects in animal models of disease. Additionally, more research is needed to fully understand the mechanism of action of ETP-469 and to identify potential targets for therapeutic intervention. Finally, there is a need for clinical trials to evaluate the safety and efficacy of ETP-469 in humans.

Synthesis Methods

The synthesis of ETP-469 involves the reaction of 4-ethoxyaniline with 2-thiophenesulfonyl chloride to form 1-[(4-ethoxyphenyl)sulfonyl]-2-thiophenesulfonylamine. This intermediate compound is then reacted with piperazine to form ETP-469.

Scientific Research Applications

ETP-469 has been extensively studied for its anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. ETP-469 has also been shown to inhibit the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. Additionally, ETP-469 has been found to have analgesic effects in animal models of pain.

properties

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S3/c1-2-23-14-5-7-15(8-6-14)25(19,20)17-9-11-18(12-10-17)26(21,22)16-4-3-13-24-16/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUZFEKXFAUNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Ethoxyphenyl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine

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